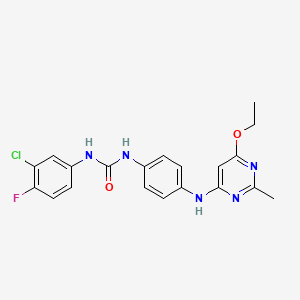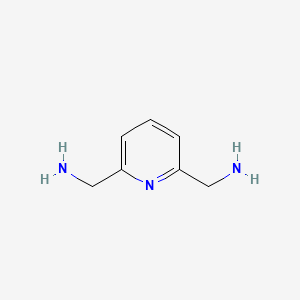
2,6-Pyridinedimethanamine
Übersicht
Beschreibung
2,6-Pyridinedimethanamine is an organic compound with the molecular formula C₇H₁₁N₃. It is a white crystalline solid with a unique structure that includes both amino and aromatic ring functionalities. This compound is known for its applications in organic synthesis, catalysis, and materials science .
Wirkmechanismus
Target of Action
2,6-Pyridinedimethanamine is a chemical compound with a unique structure that includes both amino and aromatic ring structures
Biochemical Pathways
It has been suggested that this compound may be used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Action Environment
It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air
Vorbereitungsmethoden
2,6-Pyridinedimethanamine can be synthesized through various methods. One common synthetic route involves the hydrogenation of 2,6-dimethylpyridine using hydrogen gas and a catalyst such as palladium on activated carbon . Another method includes the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is then reduced to 2,6-pyridinedimethanol and subsequently converted to this compound .
Analyse Chemischer Reaktionen
2,6-Pyridinedimethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, forming a variety of substituted pyridine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, potassium permanganate, and sodium borohydride . The major products formed from these reactions are typically amine and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: This compound is utilized in the study of biological systems and as a building block for biologically active molecules.
Industry: This compound is used in the production of catalysts, coordination compounds, and materials for various industrial applications
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedimethanamine can be compared with other similar compounds such as 2,6-dimethylpyridine and 2,6-pyridinedicarboxylic acid. While these compounds share a similar pyridine core, this compound is unique due to its dual amino functionalities, which provide distinct reactivity and applications .
Similar compounds include:
- 2,6-Dimethylpyridine
- 2,6-Pyridinedicarboxylic acid
- 2,6-Bis(chloromethyl)pyridine
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Eigenschaften
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKSBRUOMUBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)
![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)

![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2918610.png)
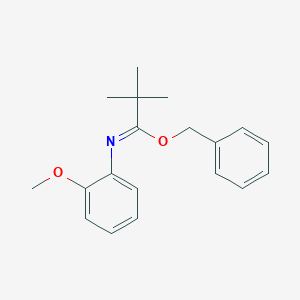

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)
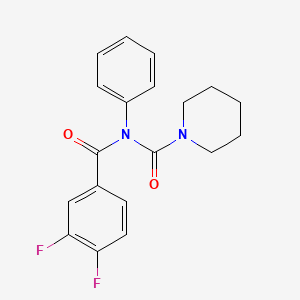
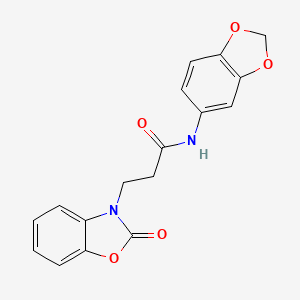
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2918624.png)
